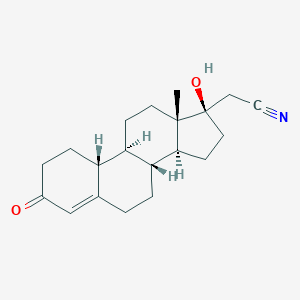

17alpha-Cyanomethyl-19-nortestosterone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related 19-nortestosterone derivatives involves complex chemical processes. For example, 7alpha,11beta-Dimethyl-19-nortestosterone is synthesized through methyl addition to a specific estradienone compound, showcasing the potential for structural modification to enhance androgenic activity and selectivity (Cook & Kepler, 2005). Similar methodologies could apply to 17alpha-Cyanomethyl-19-nortestosterone, emphasizing the role of precise chemical modifications in determining the compound's biological properties.

Molecular Structure Analysis

The molecular structure of 19-nortestosterone derivatives significantly impacts their biological activity. For instance, alterations at the 7alpha and 11beta positions, as seen in dimethyl-19-nortestosterone, have been shown to enhance androgen receptor binding and anabolic:androgenic ratios, suggesting a sophisticated balance between structure and function (Cook & Kepler, 2005).

Chemical Reactions and Properties

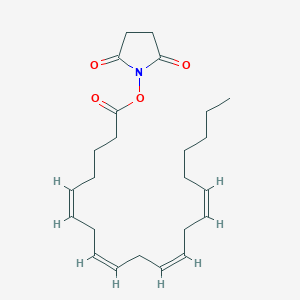

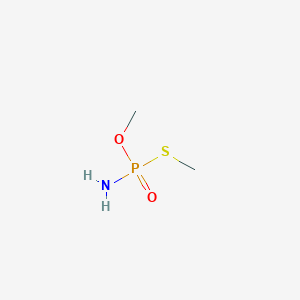

Chemical reactions involving 19-nortestosterone derivatives are diverse and can lead to a variety of biological effects. The introduction of a cyano group, as described in the synthesis of cyano derivatives of iodovinyl-19-nortestosterone, illustrates the complex interplay between chemical modifications and receptor affinity, as well as the potential for targeted therapeutic applications (Ali et al., 2003).

Physical Properties Analysis

The physical properties of these compounds, such as solubility and stability, are crucial for their biological efficacy and pharmacokinetic profiles. While specific data on 17alpha-Cyanomethyl-19-nortestosterone are not available, analogous compounds demonstrate the importance of physical characteristics in determining their suitability for medical use.

Chemical Properties Analysis

The chemical properties, including reactivity and binding affinity to androgen receptors, are central to the therapeutic potential of 19-nortestosterone derivatives. Modifications like the cyano group addition can alter these properties significantly, influencing both the compound's activity and its interaction with biological systems (Ali et al., 2003).

科学研究应用

Androgen Receptor Modulation

One study highlighted the synthesis of a compound, 7alpha,11beta-Dimethyl-19-nortestosterone, which demonstrated potent and selective androgen receptor modulation with prostate-sparing properties. This compound, by virtue of its structural modifications, showed enhanced androgen receptor binding, androgenic activity, and an improved anabolic:androgenic ratio compared to its monomethyl homologs, indicating its potential for clinical applications where selective androgen receptor modulation is desired (Cook & Kepler, 2005).

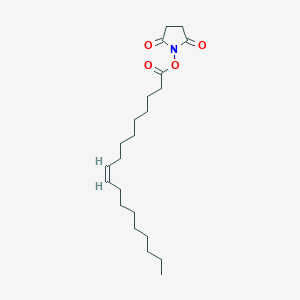

Radioligand Development for Receptor Imaging

Another study focused on the synthesis of 7alpha-cyano-(17alpha,20E/Z)-[125I]iodovinyl-19-nortestosterones and their potential as radioligands for androgen and progesterone receptors. These compounds, after being labeled with iodine-125, were evaluated for their binding affinity to the androgen receptor and biodistribution in animal models. The study's findings suggest that the cyano group's addition at the 7alpha-position of nortestosterone derivatives does not improve their potential as SPECT agents for imaging androgen receptor densities in the prostate (Ali et al., 2003).

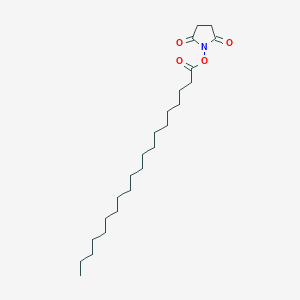

Pharmacological Profile as Progestins

The pharmacological profiles of synthetic progestins, including those derived from 19-nortestosterone, were extensively reviewed. This review highlighted the diverse applications of nortestosterone derivatives in contraception and hormone therapy, discussing their androgenic, estrogenic, and progestational activities. Notably, it mentioned the development of dienogest, a derivative with a 17alpha-cyanomethyl group, showcasing its partial antiandrogenic effect and potential benefits in formulations aimed at lowering blood pressure and avoiding water retention (Sitruk-Ware, 2004).

安全和危害

The safety data sheet for 17alpha-Cyanomethyl-19-nortestosterone suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

未来方向

In a study, five novel 17α-19-nortestosterones were synthesized to increase their beneficial biological activities without associated undesired hormonal effects. These compounds were screened against a panel of human adherent gynecological cancer cell lines, and some of them exhibited a remarkable inhibitory effect on the proliferation of HeLa cells . This suggests potential future directions in the development of 17alpha-Cyanomethyl-19-nortestosterone and related compounds for therapeutic applications.

属性

IUPAC Name |

2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO2/c1-19-8-6-16-15-5-3-14(22)12-13(15)2-4-17(16)18(19)7-9-20(19,23)10-11-21/h12,15-18,23H,2-10H2,1H3/t15-,16+,17+,18-,19-,20+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGEXGMZKAAFZNS-JBKQDOAHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(CC#N)O)CCC4=CC(=O)CCC34 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(CC#N)O)CCC4=CC(=O)CC[C@H]34 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

17alpha-Cyanomethyl-19-nortestosterone | |

CAS RN |

67473-36-3 |

Source

|

| Record name | 17alpha-Cyanomethyl-19-nortestosterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067473363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Dibenz[a,c]anthracene](/img/structure/B33276.png)

![2,4-Dichlorothieno[3,2-d]pyrimidine](/img/structure/B33283.png)

![Hexahydrocyclopenta[c]pyrrol-2(1H)-amine](/img/structure/B33302.png)